molecular formula C16H27NO6 B13789978 3-(2-(2-(((Cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid

3-(2-(2-(((Cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid

Cat. No.: B13789978
M. Wt: 329.39 g/mol
InChI Key: QSADMTUKGBWTTN-UPHRSURJSA-N
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Description

3-(2-(2-(((Cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid is a complex organic compound with a unique structure that includes a cyclooctene ring, an amide linkage, and multiple ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-(((Cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid typically involves multiple steps One common approach is to start with cyclooctene, which undergoes a series of reactions to introduce the carbonyl and amide groups The ethoxy groups are then added through etherification reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-(((Cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-(2-(((Cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(2-(((Cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid involves its interaction with specific molecular targets. The cyclooctene ring and amide linkage allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. The ethoxy groups enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid: This compound has a similar structure but lacks the cyclooctene ring and carbonyl group.

    3-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)propanoic acid: This compound has hydroxyl groups instead of the amide linkage.

Uniqueness

The presence of the cyclooctene ring and the specific arrangement of functional groups make 3-(2-(2-(((Cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid unique

Properties

Molecular Formula

C16H27NO6

Molecular Weight

329.39 g/mol

IUPAC Name

3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C16H27NO6/c18-15(19)8-10-21-12-13-22-11-9-17-16(20)23-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13H2,(H,17,20)(H,18,19)/b2-1-

InChI Key

QSADMTUKGBWTTN-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)O

Origin of Product

United States

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